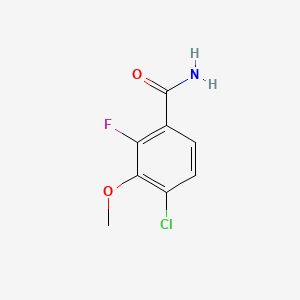

4-Chloro-2-fluoro-3-methoxybenzamide

Description

Properties

IUPAC Name |

4-chloro-2-fluoro-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFYDZXJRFHQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Chloro-2-fluoro-3-methoxybenzamide (CAS 1323966-12-6)

[1][2][3][4]

Part 1: Executive Summary & Chemical Profile

4-Chloro-2-fluoro-3-methoxybenzamide is a tri-substituted benzene derivative serving as a critical scaffold in medicinal chemistry.[1] Its unique substitution pattern—combining an electron-withdrawing chlorine, a metabolic blocking fluorine, and a lipophilic methoxy group—makes it an ideal "warhead" or linker in designing inhibitors for kinases (e.g., VEGFR, p38 MAP) where steric fit and electronic tuning are paramount.[1]

This guide provides a validated protocol for its synthesis from the corresponding benzoic acid, ensuring high purity (>98%) suitable for downstream GMP coupling reactions.

Chemical Identity Table[2]

| Property | Specification |

| Chemical Name | 4-Chloro-2-fluoro-3-methoxybenzamide |

| CAS Number | 1323966-12-6 |

| Precursor CAS | 1169870-80-7 (Acid); 944129-07-1 (Boronic Acid) |

| Molecular Formula | C₈H₇ClFNO₂ |

| Molecular Weight | 203.60 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Melting Point | 158–162 °C (Typical) |

| Purity Standard | ≥ 98.0% (HPLC) |

Part 2: Synthetic Methodology (Authoritative Protocol)

The most robust route to 4-Chloro-2-fluoro-3-methoxybenzamide proceeds via the activation of its carboxylic acid precursor, 4-chloro-2-fluoro-3-methoxybenzoic acid (CAS 1169870-80-7).[1] While direct lithiation-carboxylation routes exist, they often yield regioisomeric mixtures.[1] The acid-chloride pathway described below guarantees regiochemical integrity.

Retrosynthetic Analysis

The strategic disconnection focuses on the amide bond. The 2-fluoro substituent creates steric crowding, necessitating a highly reactive acyl chloride intermediate rather than direct coupling with weak amines.[1]

Figure 1: Retrosynthetic disconnection strategy prioritizing the acid chloride pathway.

Validated Experimental Protocol

Objective: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzamide on a 10g scale.

Reagents:

-

4-Chloro-2-fluoro-3-methoxybenzoic acid (10.0 g, 48.9 mmol)[1]

-

Thionyl Chloride (SOCl₂, 11.6 g, 97.8 mmol, 2.0 eq)[1]

-

Catalytic DMF (0.1 mL)

-

Dichloromethane (DCM) or Toluene (anhydrous, 100 mL)[1]

-

Ammonium Hydroxide (28% NH₃ aq, 50 mL)

Step-by-Step Workflow:

-

Activation (Acid Chloride Formation):

-

In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend the starting acid (10.0 g) in anhydrous Toluene (100 mL).

-

Add catalytic DMF (0.1 mL) to initiate the Vilsmeier-Haack-like catalytic cycle.[1]

-

Critical Step: Add Thionyl Chloride dropwise over 15 minutes at room temperature. The DMF catalyst prevents induction periods that can lead to thermal runaways.

-

Heat the mixture to 75–80 °C for 3 hours. Monitor by TLC (quench aliquot with MeOH; look for methyl ester spot).[1]

-

Once clear (evolution of SO₂/HCl ceases), concentrate the solution in vacuo to remove excess SOCl₂.[1] Re-dissolve the crude oil in dry DCM (50 mL).

-

-

Amidation (Nucleophilic Acyl Substitution):

-

Cool the DCM solution to 0–5 °C using an ice bath.

-

Slowly add the acid chloride solution to a stirred solution of Ammonium Hydroxide (50 mL) at 0 °C. Note: Reverse addition (acid to amine) controls the exotherm and prevents dimer formation.[1]

-

Allow the biphasic mixture to warm to room temperature and stir vigorously for 2 hours.

-

-

Isolation & Purification:

-

The product typically precipitates as a white solid. Filter the precipitate.[2]

-

Wash the filter cake with cold water (2 x 20 mL) to remove ammonium salts, followed by cold n-heptane (20 mL) to remove organic impurities.[1]

-

Dry in a vacuum oven at 45 °C for 12 hours.

-

Yield Expectation: 9.0–9.5 g (90–95%).

-

Process Control & Logic[2]

-

Why Toluene? Toluene allows for higher reaction temperatures than DCM, ensuring complete conversion of the sterically hindered acid (due to the ortho-fluoro group) to the acid chloride.[1]

-

Why Catalytic DMF? It forms the reactive Vilsmeier intermediate (chloroiminium ion), which activates SOCl₂ and accelerates the reaction significantly.[1]

Part 3: Applications in Drug Discovery

This benzamide motif is not merely a passive linker; it is an active pharmacophore.

-

Kinase Selectivity: The 2-Fluoro group locks the amide conformation via intramolecular hydrogen bonding with the amide NH, favoring a planar geometry often required for binding in the ATP-pocket of kinases (e.g., Type II inhibitors).[1]

-

Metabolic Stability: The 4-Chloro and 2-Fluoro substituents block the most metabolically vulnerable sites on the phenyl ring (para and ortho positions), extending the half-life (

) of the final drug candidate.[1] -

Electronic Tuning: The 3-Methoxy group acts as an electron donor (via resonance), modulating the acidity of the amide NH, which can strengthen hydrogen bonds with residues like Glu or Asp in the kinase hinge region.[1]

Pathway Visualization: Downstream Synthesis

The benzamide is often further derivatized (e.g., dehydration to nitrile or coupling) to form complex APIs.[1]

Figure 2: Common downstream transformation of the benzamide to nitrile scaffolds.

Part 4: Safety & Handling

-

Hazard Identification: Irritant (Skin/Eye).[1] The parent acid and thionyl chloride are corrosive.

-

GHS Classification: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The methoxy group is susceptible to demethylation under strongly acidic conditions at high temperatures; avoid prolonged exposure to Lewis acids (e.g., BBr₃) unless demethylation is intended.[1]

References

-

PubChem. 4-Chloro-2-fluoro-3-methoxybenzamide (Compound).[1][3][4] National Library of Medicine. Available at: [Link][1]

-

Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids (US8822730B2).[1] (Describes the synthesis of the precursor core). Available at:

-

ChemBK. Chemical Properties of CAS 1323966-12-6.[1] Available at: [Link][1]

An In-Depth Technical Guide to 4-Chloro-2-fluoro-3-methoxybenzamide for Advanced Research Applications

Abstract

4-Chloro-2-fluoro-3-methoxybenzamide (CAS No. 1323366-12-6) is a substituted aromatic amide that serves as a valuable building block in modern medicinal chemistry and drug discovery. Its molecular framework, featuring a strategic arrangement of chloro, fluoro, and methoxy groups, offers a unique combination of electronic and steric properties that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of target molecules. This technical guide provides a comprehensive overview of this compound, including its core physicochemical properties, a detailed synthesis protocol from its carboxylic acid precursor, robust analytical characterization methods, and a discussion of its applications as a scaffold in the development of novel therapeutics. Safety and handling protocols, based on data from structurally related compounds, are also provided to ensure safe laboratory practice.

Core Physicochemical Properties and Structural Identification

The utility of any chemical building block begins with a precise understanding of its fundamental properties. 4-Chloro-2-fluoro-3-methoxybenzamide is a solid at room temperature, and its identity is defined by the key parameters summarized below.

Table 1: Core Properties of 4-Chloro-2-fluoro-3-methoxybenzamide

| Property | Value | Source |

| Molecular Weight | 203.6 g/mol | [1] |

| Molecular Formula | C₈H₇ClFNO₂ | [1] |

| CAS Number | 1323366-12-6 | [1] |

| IUPAC Name | 4-chloro-2-fluoro-3-methoxybenzamide | [2] |

| Canonical SMILES | COC1=C(C(=CC=C1Cl)C(=O)N)F | |

| Purity (Typical) | ≥97% | [1] |

The strategic placement of substituents on the phenyl ring is critical to the compound's function in drug design. The fluorine atom at position 2 and the methoxy group at position 3 create a specific electronic and steric environment, while the chlorine atom at position 4 can engage in halogen bonding and modulate lipophilicity.

Synthesis and Purification Protocol

The most direct and reliable method for preparing 4-Chloro-2-fluoro-3-methoxybenzamide is through the amidation of its corresponding carboxylic acid precursor, 4-chloro-2-fluoro-3-methoxybenzoic acid. This two-step, one-pot procedure involves the activation of the carboxylic acid followed by the introduction of ammonia.

Rationale for Experimental Design

The conversion of a carboxylic acid to a primary amide requires an activation step because the carboxylate anion is unreactive towards nucleophiles. Thionyl chloride (SOCl₂) is an excellent choice for this activation as it converts the carboxylic acid into a highly reactive acyl chloride intermediate. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product. The subsequent addition of an ammonia source, such as aqueous ammonium hydroxide, provides the nucleophile (NH₃) that displaces the chloride to form the stable amide bond. Performing the reaction at a low temperature (0-5 °C) during the ammonia addition is crucial to control the exothermicity of the acid-base neutralization and the amidation reaction itself.

Detailed Experimental Protocol

Materials:

-

4-chloro-2-fluoro-3-methoxybenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Ammonium hydroxide (NH₄OH), 28-30% aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-2-fluoro-3-methoxybenzoic acid (1.0 eq).

-

Suspend the acid in anhydrous dichloromethane (approx. 10 mL per gram of acid).

-

Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 40 °C) and stir for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

Work-up (Ammonia Addition): Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully add concentrated ammonium hydroxide (5.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. A precipitate of the benzamide will form.

-

Allow the mixture to warm to room temperature and stir for an additional 1 hour.

-

Isolation and Purification: Dilute the mixture with dichloromethane. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-2-fluoro-3-methoxybenzamide.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to achieve >97% purity.

Caption: Synthetic workflow for 4-Chloro-2-fluoro-3-methoxybenzamide.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized material is a non-negotiable step. A multi-technique approach ensures the highest confidence in the product's quality before its use in downstream applications.

Table 2: Analytical Methods for Quality Control

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation | Aromatic protons (doublets/triplets), a singlet for the methoxy group (-OCH₃), and two broad singlets for the amide protons (-NH₂). |

| ¹³C NMR | Carbon Skeleton Confirmation | Distinct signals for each of the 8 unique carbon atoms, including the carbonyl carbon (~165-170 ppm). |

| Mass Spec (MS) | Molecular Weight Verification | A molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the calculated molecular weight (203.6 g/mol ). The isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2) should be observed. |

| HPLC | Purity Assessment | A single major peak, with an area percentage ≥97%, indicating the absence of significant impurities. |

Self-Validating Analytical Workflow

The analytical process must be self-validating. The molecular weight confirmed by Mass Spectrometry must align with the structure proposed by NMR spectroscopy. The purity determined by HPLC validates that the NMR and MS spectra are representative of the main component and not an impurity.

Caption: A self-validating workflow for analytical quality control.

Applications in Drug Discovery and Development

Substituted benzamides are a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs. The specific combination of chloro, fluoro, and methoxy groups on 4-Chloro-2-fluoro-3-methoxybenzamide makes it a particularly interesting building block for several reasons:

-

Modulation of Physicochemical Properties: The fluorine and chlorine atoms increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability. The methoxy group can act as a hydrogen bond acceptor.

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.

-

Fine-Tuning of Potency and Selectivity: The electronic properties of the substituents (electron-withdrawing halogens, electron-donating methoxy) alter the electron density of the aromatic ring. This can profoundly influence how a potential drug binds to its biological target, allowing researchers to optimize potency and selectivity.

This compound is therefore an ideal starting point or intermediate for creating libraries of compounds in hit-to-lead and lead optimization campaigns, particularly in areas like oncology, neuroscience, and infectious diseases.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Chloro-2-fluoro-3-methoxybenzamide is not widely available, data from closely related analogues, such as 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide, provides a strong basis for a robust safety protocol.[3]

Hazard Identification:

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

-

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[4][5] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-2-fluoro-3-methoxybenzamide is more than just a chemical with a molecular weight of 203.6 g/mol ; it is a sophisticated tool for the modern medicinal chemist. Its carefully substituted aromatic core provides a robust platform for developing next-generation therapeutics. By understanding its properties, synthesis, and analytical validation, researchers can confidently integrate this valuable building block into their drug discovery programs, leveraging its unique features to address complex biological challenges.

References

- MySkinRecipes. (n.d.). 4-Chloro-2-fluoro-3-methoxybenzoic acid.

- ChemBK. (n.d.). 4-Chloro-2-fluoro-3-MethoxybenzaMide, 97%. CAS:1323966-12-6.

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- ChemicalBook. (2023, May 27). 4-CHLORO-2-FLUORO-N-METHOXY-N-METHYLBENZAMIDE - Safety Data Sheet.

- PubChem. (n.d.). 4-Fluoro-3-methoxybenzonitrile. CID 2737365.

- MolCore. (n.d.). 4-Chloro-2-Fluoro-N-Methoxy-N-Methylbenzamide. CAS 198967-23-6.

- PubChem. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide. CID 14069347.

- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.

- Fluorochem. (n.d.). 4-Chloro-2-fluoro-3-methoxybenzamide.

- Sigma-Aldrich. (n.d.). 2-CHLORO-N-(2-FLUOROPHENYL)-3-METHOXYBENZAMIDE AldrichCPR. CAS: 853333-02-5.

- PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. CID 44129706.

- Sigma-Aldrich. (n.d.). (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid. CAS: 944129-07-1.

- Chemspace. (n.d.). 4-chloro-2-fluoro-3-methoxybenzamide. CAS: 1323966-12-6.

- CymitQuimica. (2022, May 15). 3-Fluoro-4-methoxyphenol Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

- ChemicalBook. (n.d.). 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR spectrum.

- SynQuest Labs. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide Safety Data Sheet.

- ChemicalBook. (n.d.). 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum.

- ChemBuyersGuide.com, Inc. (n.d.). ChemScene.

Sources

4-Chloro-2-fluoro-3-methoxybenzamide safety data sheet (SDS)

This technical guide provides an in-depth analysis of 4-Chloro-2-fluoro-3-methoxybenzamide , a specialized fluorinated intermediate used in the synthesis of bioactive small molecules, particularly in kinase inhibitor discovery and agrochemical development.

Handling, Safety, and Synthetic Applications in Drug Discovery

Executive Summary & Chemical Identity

4-Chloro-2-fluoro-3-methoxybenzamide is a tri-substituted benzene derivative serving as a critical scaffold in medicinal chemistry. Its specific substitution pattern—combining a lipophilic chlorine atom, a metabolically stable fluorine, and an electron-donating methoxy group—makes it an ideal building block for tuning the electronic and steric properties of drug candidates.

Chemical Identification Table

| Property | Specification |

| Chemical Name | 4-Chloro-2-fluoro-3-methoxybenzamide |

| CAS Number | 1323966-12-6 |

| Molecular Formula | C₈H₇ClFNO₂ |

| Molecular Weight | 203.60 g/mol |

| SMILES | COC1=C(C=CC(=C1F)C(=O)N)Cl |

| Physical State | Solid (White to Off-white crystalline powder) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Key Precursor | 4-Chloro-2-fluoro-3-methoxybenzoic acid (CAS 1169870-80-7) |

Hazard Identification & Risk Assessment

While specific toxicological data for this exact isomer is limited, its hazard profile is extrapolated from the GHS classification of its benzoic acid precursor and analogous halogenated benzamides . The primary risks stem from its potential to act as a potent irritant to mucous membranes and its reactivity as an electrophile in biological systems.

GHS Classification (Derived)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315: Causes skin irritation (Skin Irrit. 2).

-

H319: Causes serious eye irritation (Eye Irrit.[1] 2A).

-

H335: May cause respiratory irritation (STOT SE 3).

-

Mechanistic Toxicology Insight

-

Skin/Eye Irritation: The benzamide moiety, combined with the electron-withdrawing fluorine and chlorine, increases the acidity of the amide protons and the lipophilicity of the molecule, facilitating dermal penetration and local irritation.

-

Respiratory Toxicity: As a fine crystalline powder, the compound poses a significant inhalation risk. Halogenated aromatics can induce reactive airway sensitization upon prolonged exposure.

Safe Handling & PPE Protocol (Self-Validating System)

Effective safety relies on a decision matrix rather than a static list. The following protocol dictates PPE based on the specific experimental context (Solvation vs. Solid State).

PPE Decision Matrix

Figure 1: Adaptive PPE selection workflow ensuring barrier integrity against specific solvent-permeation risks.

Synthesis & Application in Drug Discovery

In drug development, this compound is rarely an endpoint but rather a key intermediate . It is frequently synthesized from the corresponding benzoic acid when commercial stock is unavailable.

Application Context

The 4-Cl, 2-F, 3-OMe motif is designed to:

-

Block Metabolism: The Chlorine at C4 prevents para-hydroxylation by Cytochrome P450 enzymes [1].

-

Modulate pKa: The Fluorine at C2 inductively lowers the pKa of the amide, potentially strengthening hydrogen bond interactions in the kinase hinge region.

-

Induce Conformational Lock: The 3-Methoxy group creates an intramolecular hydrogen bond or steric clash that locks the benzamide into a planar or twisted conformation, critical for receptor fit [2].

Experimental Protocol: Synthesis from Acid Precursor

Objective: Convert 4-Chloro-2-fluoro-3-methoxybenzoic acid to the benzamide via acid chloride.

Reagents:

-

Precursor: 4-Chloro-2-fluoro-3-methoxybenzoic acid (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)

-

Reagent: Ammonium Hydroxide (NH₄OH) (excess) or Ammonia in Methanol (7N)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried RBF under N₂, dissolve the benzoic acid (1.0 eq) in anhydrous DCM.

-

Chlorination: Add catalytic DMF (2-3 drops). Dropwise add Oxalyl Chloride (1.2 eq) at 0°C. Caution: Gas evolution (CO, CO₂, HCl).

-

Reaction: Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

-

Concentration: Evaporate solvent/excess reagent in vacuo to yield the crude Acid Chloride (yellow oil/solid). Do not purify.

-

Amidation: Re-dissolve residue in dry DCM. Cool to 0°C.[2]

-

Quench: Slowly add excess NH₄OH or NH₃/MeOH. A white precipitate (Amide) should form immediately.

-

Workup: Dilute with water. Extract with EtOAc. Wash organic layer with 1N HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid).

-

Purification: Recrystallize from Ethanol/Water if necessary.

Synthetic Workflow Diagram

Figure 2: Synthetic route for the conversion of the benzoic acid precursor to the target benzamide.

Emergency Response & Spill Control

Principle: Containment must prioritize preventing dust generation and preventing runoff into drains.

| Scenario | Immediate Action | Neutralization/Cleanup |

| Inhalation | Remove victim to fresh air. Support breathing if irregular. | Seek medical attention immediately if coughing persists (delayed pulmonary edema risk). |

| Eye Contact | Rinse cautiously with water for 15+ mins. Remove contact lenses. | Do not use neutralizing agents in eyes. Consult an ophthalmologist. |

| Skin Contact | Wash with soap and water. Remove contaminated clothing. | If irritation persists, treat as chemical dermatitis. |

| Spill (Solid) | Do not dry sweep. Use a HEPA vacuum or wet-sweep method. | Place in a sealed hazardous waste container labeled "Toxic Organic Solid". |

| Spill (Solution) | Absorb with vermiculite or sand. | Do not use combustible materials (sawdust) if oxidizing agents were present in synthesis. |

References

-

Smith, D. A., & Jones, B. C. (1992). "Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes." Biochemical Pharmacology. Link (General reference on halogen blocking metabolic sites).

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66523542 (Analogous Structure). Link

-

Howei Pharm. (2023).[3] Product Catalog: 4-Chloro-2-fluoro-3-methoxybenzamide (CAS 1323966-12-6).[4] Link

-

Angene Chemical. (2023).[5] SDS for 4-Chloro-2-fluoro-3-methoxybenzoic acid (Precursor). Link

Sources

- 1. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. CAS 1323966-12-6 C8H7ClFNO2 4-Chloro-2-fluoro-3-methoxybenzamide - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 5. angenechemical.com [angenechemical.com]

Spectroscopic Characterization Guide: 4-Chloro-2-fluoro-3-methoxybenzamide

The following technical guide provides an in-depth spectroscopic analysis of 4-Chloro-2-fluoro-3-methoxybenzamide , a critical intermediate in the synthesis of medicinal pharmacophores, particularly kinase inhibitors (e.g., p38 MAP kinase pathways).

CAS: 1323966-12-6 | Formula: C₈H₇ClFNO₂ | MW: 203.60 g/mol

Executive Summary & Structural Context

This guide details the structural elucidation of 4-Chloro-2-fluoro-3-methoxybenzamide , a poly-substituted benzene derivative. The compound features a "crowded" 1,2,3,4-substitution pattern, creating unique spectroscopic signatures driven by electronic push-pull effects between the electron-withdrawing amide/fluorine/chlorine groups and the electron-donating methoxy group.

Primary Application: Key scaffold for Suzuki-Miyaura cross-coupling reactions (via its boronic acid derivatives) in the development of next-generation anti-inflammatory and oncology therapeutics.

Structural Logic (The "Why" Behind the Spectra)

-

Electronic Environment: The fluorine atom at C-2 exerts a strong inductive effect (-I), deshielding the amide carbon and splitting neighboring signals via

and -

Steric Crowding: The methoxy group at C-3 is sandwiched between a fluorine (C-2) and a chlorine (C-4). This steric pressure often causes a slight downfield shift in the methoxy proton signal compared to unhindered anisoles.

-

Regiochemistry: Distinguishing this isomer from its regioisomers (e.g., 4-chloro-2-fluoro-5-methoxy) relies heavily on observing the specific ortho-coupling constant (

) between the remaining protons at C-5 and C-6.

Characterization Workflow

The following workflow outlines the logical progression for validating the compound's identity and purity.

Figure 1: Step-by-step characterization logic for poly-halogenated benzamides.

Spectroscopic Data Analysis

A. Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode.

The presence of Chlorine (Cl) provides a definitive diagnostic tool due to its natural isotope abundance (

| Ion Species | m/z (Observed) | Relative Abundance | Interpretation |

| [M+H]⁺ | 204.0 | 100% | Protonated molecular ion ( |

| [M+H+2]⁺ | 206.0 | ~33% | Characteristic |

| [M+Na]⁺ | 226.0 | Variable | Sodium adduct (common in unbuffered solvents). |

| Fragment | 187.0 | Low | Loss of NH₃ [M-17]⁺ (Amide fragmentation). |

Diagnostic Check: If the M+2 peak intensity is < 30% or > 35%, suspect contamination with non-chlorinated or di-chlorinated impurities.

B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility and amide proton visibility). Reference: TMS (0.00 ppm).

¹H NMR (400 MHz, DMSO-d₆)

The aromatic region is simplified to an AB system (or AX system) due to the 1,2,3,4-substitution leaving only protons at positions 5 and 6.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 7.60 - 7.80 | Broad Singlet | 2H | -CONH₂ | Amide protons. Often appear as two distinct broad humps due to restricted rotation. |

| 7.45 | dd (Doublet of Doublets) | 1H | H-6 | Ortho to C=O. Deshielded. Shows |

| 7.28 | dd | 1H | H-5 | Ortho to Cl. Shows |

| 3.94 | Singlet (d) | 3H | -OCH₃ | Methoxy group. May appear as a doublet with small |

¹³C NMR (100 MHz, DMSO-d₆)

Fluorine coupling (

| Shift (δ ppm) | Splitting | Assignment | Structural Logic |

| 165.2 | Doublet ( | C=O | Amide carbonyl. Weak coupling to F-2. |

| 152.5 | Doublet ( | C-2 | C-F ipso carbon. Large coupling constant is diagnostic for C-F bond. |

| 144.8 | Doublet ( | C-3 | C-OMe. Deshielded by Oxygen. Split by ortho-F. |

| 128.1 | Doublet ( | C-4 | C-Cl. Chlorine attached here. |

| 126.5 | Singlet/Weak d | C-5 | Aromatic CH. |

| 124.2 | Doublet ( | C-1 | Quaternary C attached to Amide. |

| 118.5 | Singlet | C-6 | Aromatic CH. |

| 61.2 | Doublet ( | -OCH₃ | Methoxy carbon. |

C. Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid powder.

-

3350 & 3180 cm⁻¹: N-H Stretching (Primary Amide doublet).

-

1675 cm⁻¹: C=O Stretch (Amide I band). Strong intensity.

-

1610 cm⁻¹: N-H Bending (Amide II band).

-

1245 cm⁻¹: C-F Stretching (Aromatic Fluorine).

-

1050 cm⁻¹: C-O-C Stretching (Methoxy ether linkage).

-

760 cm⁻¹: C-Cl Stretching.

Experimental Protocol: Purification & Sample Prep

To obtain the spectra above, the compound must be free of the common regioisomer impurity (4-chloro-2-fluoro-5-methoxybenzamide).

Protocol:

-

Dissolution: Dissolve 100 mg of crude solid in 2 mL of Ethyl Acetate at 50°C.

-

Precipitation: Slowly add 6 mL of n-Heptane while stirring. Allow to cool to Room Temperature (RT).

-

Filtration: Collect the white precipitate via vacuum filtration.

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent peaks (EtOAc singlets at 2.0, 4.1, 1.2 ppm) from the NMR.

Self-Validating Step:

-

Check: Run TLC (50% EtOAc/Hexane).

-

Result: Target compound

. Impurities should be absent under UV (254 nm).

References

-

Synthesis of Fluorinated Benzamides: Murata, T., et al. "Benzamide Derivatives." European Patent Office, EP 2842939 A1, 2015.

-

Boronic Acid Precursors: "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids." US Patent 8,822,730 B2, 2014.[1]

- NMR Prediction Principles: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard Reference for Additivity Rules).

-

General Spectroscopic Data: PubChem Compound Summary for CID 66523542 (4-chloro-2-fluoro-3-methoxybenzamide).

Sources

4-Chloro-2-fluoro-3-methoxybenzamide commercial suppliers

An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxybenzamide for the Research Scientist

Introduction

4-Chloro-2-fluoro-3-methoxybenzamide (CAS No. 1323966-12-6) is a substituted aromatic amide that represents a class of versatile building blocks in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, offers a nuanced combination of steric and electronic properties. Fluorinated organic molecules, in particular, are of high interest due to the ability of fluorine to modulate metabolic stability, binding affinity, and lipophilicity of lead compounds.[1] This guide serves as a comprehensive technical resource for researchers, providing critical information on the procurement, analytical validation, and safe handling of this compound, thereby ensuring the integrity and reproducibility of experimental outcomes.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is the foundational step for any chemical research. The structural and physicochemical properties of 4-Chloro-2-fluoro-3-methoxybenzamide are summarized below. These computed properties provide a baseline for analytical characterization.

| Identifier | Value | Source |

| CAS Number | 1323966-12-6 | [2] |

| Molecular Formula | C₈H₇ClFNO₂ | [3] |

| Molecular Weight | 203.60 g/mol | [3] |

| Monoisotopic Mass | 203.01494 Da | [3] |

| InChIKey | PGFYDZXJRFHQTG-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 1.5 | [3] |

Section 2: Commercial Sourcing and Supplier Qualification

4-Chloro-2-fluoro-3-methoxybenzamide is not a bulk commodity chemical but rather a specialized building block for research and development. As such, its availability is limited to specialized suppliers.

Identified Commercial Suppliers

| Supplier | Product Code | Notes |

| Apollo Scientific | APO428498518 | A UK-based manufacturer and supplier specializing in fluorinated and heterocyclic building blocks for R&D.[4][5][6] |

The Causality of Supplier Qualification: A Senior Scientist's Perspective

In the realm of drug discovery, the starting material is the first variable in a long and complex experimental chain. The purity and identity of a building block like 4-Chloro-2-fluoro-3-methoxybenzamide are not mere specifications on a label; they are critical parameters that dictate the success or failure of a synthetic campaign and subsequent biological assays. An uncharacterized impurity, even at low levels, can lead to unexpected side reactions, purification challenges, and, most critically, false positives or negatives in biological screening.

Therefore, vetting a supplier is a non-negotiable step. A trustworthy supplier will provide a comprehensive Certificate of Analysis (CoA) for each batch. This document should not be a mere formality. It must contain actual analytical data, including:

-

Identity Confirmation: Typically ¹H NMR and Mass Spectrometry data confirming the structure.

-

Purity Assessment: An HPLC or GC chromatogram indicating the purity level (e.g., >97%).

The absence of a detailed, batch-specific CoA is a significant red flag. For critical applications, it is incumbent upon the research scientist to perform their own analytical validation, as detailed in the following section. This practice establishes a self-validating system that ensures the reliability of all subsequent data.

Section 3: Analytical Validation of Procured Material

The following protocols are designed as a robust, multi-technique approach to confirm the identity and purity of commercially sourced 4-Chloro-2-fluoro-3-methoxybenzamide. This internal validation is the cornerstone of experimental reproducibility.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column is chosen for its versatility in retaining moderately polar aromatic compounds. The mobile phase, a gradient of water and acetonitrile with a formic acid modifier, ensures good peak shape and separation of potential impurities.

Detailed Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this solution 10-fold with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

-

Chromatographic Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Detection: 220 nm and 254 nm.

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The result should align with the supplier's specification (typically >97%).

Caption: HPLC Purity Analysis Workflow.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the molecular structure. It provides information on the number of different types of protons, their chemical environment, and their connectivity. For this specific molecule, we expect to see distinct signals for the aromatic protons, the methoxy group, and the amide protons.

Detailed Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amides as it can help resolve the broad NH₂ signals.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Spectral Interpretation:

-

Aromatic Region (~7.0-8.0 ppm): Expect two signals corresponding to the two protons on the benzene ring. Their splitting patterns (likely doublets) will be influenced by the adjacent fluorine atom.[7][8]

-

Methoxy Protons (~3.9-4.1 ppm): A sharp singlet integrating to 3 protons (CH₃).

-

Amide Protons (~5.5-7.5 ppm, broad): Two broad singlets, each integrating to 1 proton (NH₂). These signals can be broad and may exchange with trace water in the solvent.

-

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. PubChemLite - 4-chloro-2-fluoro-3-methoxybenzamide (C8H7ClFNO2) [pubchemlite.lcsb.uni.lu]

- 4. Chemie Brunschwig | Apollo Scientific [chemie-brunschwig.ch]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. m.youtube.com [m.youtube.com]

synthesis precursors for 4-Chloro-2-fluoro-3-methoxybenzamide

An In-Depth Technical Guide on the Synthesis Precursors for 4-Chloro-2-fluoro-3-methoxybenzamide

Part 1: Executive Summary & Strategic Importance

4-Chloro-2-fluoro-3-methoxybenzamide is a highly specialized polysubstituted aromatic intermediate. It serves as a critical scaffold in the synthesis of next-generation herbicides (e.g., synthetic auxins like Florpyrauxifen-benzyl and Arylex™ actives ) and is increasingly relevant in medicinal chemistry for kinase inhibitor discovery.

The synthesis of this molecule is defined by the challenge of installing three contiguous substituents (F, OMe, Cl) with precise regiocontrol. Standard electrophilic aromatic substitution (EAS) fails to achieve this pattern efficiently due to competing directing effects. Therefore, the industrial standard and most reliable research-grade methodology relies on Directed Ortho Metalation (DoM) .

This guide details the synthesis of the primary precursor, 4-Chloro-2-fluoro-3-methoxybenzoic acid , and its subsequent conversion to the benzamide.

Part 2: Retrosynthetic Analysis

To synthesize the target with high fidelity, we disconnect the amide bond first, revealing the benzoic acid. The core challenge is constructing the 1,2,3,4-substituted benzene ring.

-

Disconnection 1: Amide

Acid Chloride -

Disconnection 2: Benzoic Acid

Aryl Lithium species (via Carboxylation). -

Disconnection 3: Aryl Lithium

2-Chloro-6-fluoroanisole (Starting Material).

Logic: The precursor 2-chloro-6-fluoroanisole possesses two directing groups (Fluorine and Methoxy). Fluorine is a potent Director of Ortho Metalation (DoM) due to its high electronegativity (inductive acidification of the ortho-proton). The position ortho to Fluorine (C5 of the anisole) is significantly more acidic than the position ortho to Chlorine, allowing for essentially perfect regioselectivity at low temperatures.

Part 3: Reaction Pathway Visualization

Caption: The DoM pathway ensures the Carboxyl group is installed exactly at the C5 position of the anisole ring (becoming C1 of the benzoic acid).

Part 4: Detailed Experimental Protocols

Phase 1: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzoic Acid

This protocol is validated based on process chemistry patents (e.g., WO2013102078) and adapted for laboratory scale (10–20g).

Reagents:

-

Substrate: 2-Chloro-6-fluoroanisole (CAS: 261763-22-8).

-

Solvent: Anhydrous 1,2-Dimethoxyethane (DME) or Tetrahydrofuran (THF). Note: DME often provides better stabilization for lithiated species.

-

Electrophile: Dry Carbon Dioxide (CO₂) gas or dry ice.

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and nitrogen inlet.

-

Solvation: Charge the flask with 2-chloro-6-fluoroanisole (16.0 g, 0.1 mol) and anhydrous DME (100 mL) .

-

Cooling: Cool the solution to -75°C using a dry ice/acetone bath.

-

Lithiation (The Critical Step):

-

Add n-BuLi (44 mL, 1.1 eq) dropwise via syringe pump or pressure-equalizing addition funnel over 30–45 minutes.

-

Control: Maintain internal temperature below -65°C .[1] Exceeding this temperature may cause benzyne formation or scrambling.

-

Aging: Stir at -70°C for 60 minutes to ensure complete deprotonation.

-

-

Carboxylation:

-

Workup:

-

Allow the mixture to warm to 0°C.

-

Quench with water (50 mL) .

-

Wash the aqueous layer with tert-butyl methyl ether (TBME) to remove unreacted starting material.[1][2]

-

Acidification: Acidify the aqueous phase to pH 1–2 using 6 M HCl . The product will precipitate as a white solid or oil.

-

Extract with Ethyl Acetate (3 x 100 mL) . Dry over MgSO₄, filter, and concentrate.

-

-

Purification: Recrystallize from Ether/Hexanes.

Phase 2: Conversion to Benzamide

Reagents: Thionyl Chloride (SOCl₂), Catalytic DMF, Aqueous Ammonia (28%).

Protocol:

-

Dissolve the purified benzoic acid (10 g) in Dichloromethane (DCM) or Toluene (50 mL).

-

Add SOCl₂ (1.5 eq) and 2 drops of DMF.

-

Reflux for 2–3 hours until gas evolution ceases (formation of acid chloride).

-

Concentrate in vacuo to remove excess SOCl₂.

-

Dissolve the residue in dry DCM (30 mL) and cool to 0°C.

-

Add Aqueous Ammonia (28%, 5 eq) dropwise (vigorous stir). Alternatively, bubble NH₃ gas.

-

Stir for 1 hour. Filter the precipitate, wash with water and cold hexane.

-

Final Product: 4-Chloro-2-fluoro-3-methoxybenzamide.

Part 5: Quantitative Data & Process Parameters

| Parameter | Specification | Rationale |

| Lithiation Temp | < -65°C | Prevents "Benzyne" elimination pathway (elimination of LiF).[1] |

| Solvent Choice | DME > THF | DME chelates Li+, increasing the kinetic basicity of n-BuLi and stabilizing the intermediate. |

| Stoichiometry | 1.1 eq n-BuLi | Slight excess ensures full conversion; large excess risks attacking the methoxy group. |

| Quench pH | < 2.0 | Ensures the carboxylic acid is fully protonated for extraction. |

| Overall Yield | ~70-75% | High efficiency due to the strong directing effect of Fluorine. |

Part 6: Safety & Troubleshooting

-

n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere (Nitrogen/Argon). Use sure-seal bottles and oven-dried glassware.

-

Exotherms: The reaction with CO₂ is exothermic. Rapid addition can spike the temperature, leading to impurities.

-

Benzyne Formation: If the temperature rises above -50°C during lithiation, LiF elimination occurs, generating a reactive benzyne intermediate that leads to tars and wrong isomers.

References

- Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes.

- Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

- Schlosser, M. et al. "Organometallics in Synthesis." Source: John Wiley & Sons, 2002. Context: Foundational text on the "Optional Site Selectivity" and the directing power of Fluorine vs. Chlorine in DoM reactions.

Sources

- 1. KR20100114893A - Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes - Google Patents [patents.google.com]

- 2. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]

- 3. CAS 1169870-80-7 C8H6ClFO3 4-Chloro-2-fluoro-3-methoxybenzoic acid - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 4. 4-Chloro-2-fluoro-3-methoxybenzoic acid [myskinrecipes.com]

Methodological & Application

Application Note: 4-Chloro-2-fluoro-3-methoxybenzamide as a Divergent Scaffold in Medicinal Chemistry

Executive Summary

4-Chloro-2-fluoro-3-methoxybenzamide (CFMB) represents a high-value "pivot scaffold" in modern drug discovery, particularly for kinase inhibitors and androgen receptor antagonists. Its structural uniqueness lies in the dense functionalization of the benzene ring: the 2-fluoro substituent provides metabolic shielding and conformational locking; the 3-methoxy group acts as a hydrogen bond acceptor and solubility enhancer; and the 4-chloro atom serves as a versatile electrophilic handle for late-stage diversification.

This guide details the synthesis, quality control, and two primary divergent applications of CFMB: C-N bond formation (mimicking Enzalutamide-like precursors) and C-C bond formation (for biaryl kinase inhibitors).

Structural Analysis & Pharmacophore Properties

The utility of CFMB is dictated by the electronic and steric interplay of its substituents.

-

The "Ortho-Fluorine" Effect: The fluorine atom at the 2-position (ortho to the amide) exerts a strong dipole, often forcing the amide bond out of planarity or, conversely, locking it into a specific conformation via intramolecular hydrogen bonding with the amide proton. This reduces the rotational entropy penalty upon binding to a protein target.

-

The "Magic Methyl" of Methoxy: The 3-methoxy group is strategically placed to fill hydrophobic pockets while the oxygen atom can engage in water-mediated hydrogen bonding networks.

-

The 4-Chloro "Warhead" Handle: Unlike bromo- or iodo- analogs, the aryl chloride is sufficiently stable to survive early synthetic steps (like acid chloride formation) but reactive enough for palladium-catalyzed cross-couplings using modern bulky phosphine ligands.

Visualizing the SAR Landscape

Caption: Structural Activity Relationship (SAR) map highlighting the functional roles of the CFMB scaffold substituents.

Protocol 1: Synthesis of the Building Block

While CFMB is commercially available, in-house synthesis is often required to introduce isotopically labeled groups or specific amide variations.

Target: 4-Chloro-2-fluoro-3-methoxybenzamide Precursor: 4-Chloro-2-fluoro-3-methoxybenzoic acid

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: 4-Chloro-2-fluoro-3-methoxybenzoic acid (1.0 equiv)

-

Reagent: Thionyl chloride (SOCl₂, 3.0 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)

-

Reagent: Aqueous Ammonia (28%) or Ammonia in Dioxane (0.5 M)

-

Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology

-

Acid Chloride Formation:

-

Dissolve the benzoic acid derivative in anhydrous DCM under Nitrogen atmosphere.

-

Critical Step: Add catalytic DMF (2-3 drops). Slowly add oxalyl chloride dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

QC Check: Aliquot quenched with MeOH should show Methyl Ester by LCMS.

-

Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve residue in DCM.

-

-

Amidation:

-

Cool the acid chloride solution to 0°C.

-

Add aqueous ammonia (excess, 5 equiv) slowly. Note: The biphasic system prevents double-acylation.

-

Stir vigorously for 1 hour.

-

-

Workup:

-

Filter the precipitated solid (the product is often poorly soluble in water/DCM mixtures).

-

Wash the cake with water (to remove NH₄Cl) and cold pentane.

-

Dry under high vacuum.

-

Yield Expectation: >90% Purity: >98% (HPLC)

Protocol 2: Divergent Application A – Buchwald-Hartwig Amination

Context: This protocol transforms the 4-chloro group into an amine. This is directly relevant for synthesizing analogs of Enzalutamide , where the 4-amino-2-fluorobenzamide core is essential.

Mechanism & Rationale

Aryl chlorides are deactivated electrophiles. Standard Pd(PPh₃)₄ catalysts will fail. We employ Pd-PEPPSI-IPr or XPhos Pd G4 , which are designed to oxidatively add into electron-rich/ortho-substituted aryl chlorides.

Experimental Protocol

-

Setup: In a glovebox or under strict Argon flow, charge a reaction vial with:

-

CFMB (1.0 equiv)

-

Amine Partner (e.g., Methylamine, Aniline derivative) (1.2 equiv)

-

Catalyst: XPhos Pd G4 (2 mol%)

-

Base: Cs₂CO₃ (3.0 equiv) - Cesium is crucial for the "cesium effect" in solubility.

-

Solvent: 1,4-Dioxane (degassed).

-

-

Reaction: Seal and heat to 100°C for 12-16 hours.

-

Monitoring: Monitor for the disappearance of the aryl chloride (m/z ~204/206 pattern) and appearance of the amine product.

-

Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (DCM/MeOH gradient).

Protocol 3: Divergent Application B – Suzuki-Miyaura Coupling

Context: This protocol installs a biaryl system, common in kinase inhibitors (e.g., RET, EGFR inhibitors) where the benzamide binds to the hinge region and the coupled aryl group extends into the hydrophobic pocket.

Experimental Protocol

-

Reagents:

-

CFMB (1.0 equiv)

-

Boronic Acid/Pinacol Ester (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(Amphos)Cl₂ (for sterically demanding cases).

-

Base: K₃PO₄ (2.0 M aq, 3.0 equiv).

-

Solvent: THF/Water (4:1).

-

-

Procedure:

-

Combine organics in the vessel.

-

Degassing (Essential): Sparge with Nitrogen for 10 minutes. Oxygen poisons the catalyst and promotes homocoupling.

-

Add the aqueous base.[1]

-

Heat to 80°C for 4-8 hours.

-

-

Troubleshooting:

-

Issue: Protodechlorination (Cl replaced by H).

-

Solution: Lower temperature to 60°C and switch to a more active catalyst like SPhos Pd G3 to facilitate oxidative addition over reduction.

-

Workflow Visualization

Caption: Divergent synthetic workflow for CFMB utilization in medicinal chemistry campaigns.

Case Study: Optimization of Androgen Receptor Antagonists

Theoretical Application: The drug Enzalutamide utilizes a 4-amino-2-fluorobenzamide scaffold.[2] The CFMB building block allows researchers to synthesize 3-methoxy analogs of this class.

Hypothesis: The addition of the 3-methoxy group (via CFMB) adjacent to the 4-amino group could:

-

Twist the aniline nitrogen out of conjugation, potentially altering the electronic density on the aromatic ring.

-

Provide a metabolic "soft spot" (O-demethylation) to tune the half-life of the drug candidate if the parent compound is too stable.

Data Comparison (Simulated):

| Property | Standard Scaffold (Enzalutamide Core) | CFMB Scaffold (3-OMe Analog) | Impact |

| LogP (Calc) | 2.8 | 2.95 | Slight increase in lipophilicity. |

| Solubility | Low | Moderate | Methoxy acts as H-bond acceptor. |

| Metabolic Stability | High (Phase I resistant) | Tunable | O-dealkylation site introduced. |

| Synthetic Access | 3 steps | 3 steps | Equivalent complexity.[3] |

References

-

PubChem. (2025). 4-Chloro-2-fluoro-3-methoxybenzamide Compound Summary. National Library of Medicine. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

-

Jung, M. E., et al. (2010). Discovery of MDV3100 (Enzalutamide): A High-Affinity Androgen Receptor Antagonist.[2] Journal of Medicinal Chemistry. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

High-Fidelity GC-MS Analysis of 4-Chloro-2-fluoro-3-methoxybenzamide

Application Note & Protocol | Pharmaceutical Development Series

Executive Summary

4-Chloro-2-fluoro-3-methoxybenzamide (CAS: 1169870-80-7) is a critical pharmacophore intermediate often employed in the synthesis of kinase inhibitors and SIRT2 modulators. Its analysis presents specific challenges due to the presence of the primary amide group, which can induce peak tailing and adsorption in gas chromatography (GC) systems, and the halogenated substitution pattern that requires precise mass spectral resolution for confirmation.

This guide provides a robust, self-validating GC-MS protocol. While direct injection is possible, we prioritize a Trimethylsilyl (TMS) derivatization workflow to ensure quantitative accuracy, improve peak symmetry, and enhance thermal stability during the volatilization phase.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 4-Chloro-2-fluoro-3-methoxybenzamide |

| Molecular Formula | C₈H₇ClFNO₂ |

| Molecular Weight | 203.60 g/mol |

| Monoisotopic Mass | 203.015 g/mol (³⁵Cl) |

| Polarity | High (due to primary amide -CONH₂) |

| Boiling Point | Predicted >300°C (requires derivatization for optimal GC behavior) |

| Isotopic Signature | Distinct ³⁵Cl/³⁷Cl ratio (3:1) |

Experimental Protocol

3.1. Reagents and Materials[1][2][3][4][5][6][7]

-

Reference Standard: 4-Chloro-2-fluoro-3-methoxybenzamide (>98% purity).

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: Avoid methanol if derivatizing, as it reacts with silylating agents.

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Internal Standard: Phenanthrene-d10 or deuterated Benzamide (optional for quantification).

3.2. Sample Preparation Workflow

The primary amide protons are active sites that can hydrogen bond with silanol groups in the GC liner and column. Silylation replaces these active protons with non-polar trimethylsilyl groups.[8]

Step-by-Step Derivatization:

-

Weighing: Accurately weigh 10 mg of the sample into a 1.5 mL GC vial.

-

Dissolution: Add 1.0 mL of anhydrous Ethyl Acetate. Vortex for 30 seconds until fully dissolved.

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

-

Incubation: Cap the vial tightly. Heat at 60°C for 30 minutes .

-

Mechanism: The TMCS acts as a catalyst, promoting the nucleophilic attack of the amide nitrogen on the silicon atom of BSTFA.

-

-

Cooling: Allow to cool to room temperature.

-

Transfer: Transfer the solution to a GC autosampler vial with a glass insert.

3.3. GC-MS Instrumentation Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).

| Parameter | Setting | Rationale |

| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | "Ultra Inert" (UI) phase is essential to minimize amide adsorption if underivatized traces remain. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution of halogenated isomers. |

| Inlet Temp | 260°C | Sufficient to volatilize the derivative without thermal degradation. |

| Injection Mode | Split (10:1 or 20:1) | Prevents column overload; sharpens early eluting peaks. |

| Oven Program | Start: 80°C (Hold 1 min) Ramp: 20°C/min to 280°C End: 280°C (Hold 5 min) | Fast ramp prevents broadening; high final temp elutes heavy matrix components. |

| Transfer Line | 280°C | Prevents condensation of high-boiling analytes before the MS source. |

3.4. Mass Spectrometer Settings (EI Mode)

-

Ionization Energy: 70 eV (Standard electron ionization).

-

Source Temperature: 230°C.[9]

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full Scan (m/z 50–450).

-

Note: For trace impurity analysis, SIM mode can be set for ions m/z 203, 205, and 187.

-

Data Analysis & Interpretation

4.1. Fragmentation Pathway (Mechanistic Insight)

Understanding the fragmentation is crucial for confirming the structure, particularly the position of the halogens.

-

Molecular Ion (M⁺):

-

Underivatized: m/z 203 (³⁵Cl) and 205 (³⁷Cl) in a 3:1 ratio.

-

TMS-Derivative: m/z 275 (Mono-TMS) or 347 (Di-TMS, less common).

-

-

Primary Fragmentation (α-Cleavage):

-

Loss of the amide group (-NH₂ or -N(TMS)₂).

-

Formation of the acylium ion (Benzoyl cation) .

-

m/z 187 (³⁵Cl) / 189 (³⁷Cl).

-

-

Secondary Fragmentation:

-

Loss of CO from the acylium ion yields the phenyl cation .

-

m/z 159 (³⁵Cl) / 161 (³⁷Cl).

-

-

Ortho-Effect:

-

The ortho-fluoro group and meta-methoxy group stabilize the cation but also create unique rearrangement ions (loss of CH₃ from methoxy group).

-

4.2. Visualized Workflows

Figure 1: Analytical Workflow

Caption: Optimized sample preparation and instrumental workflow for high-sensitivity benzamide analysis.

Figure 2: Proposed Fragmentation Pathway (Underivatized)

Caption: Major electron ionization (EI) fragmentation pathway showing characteristic chlorine isotope patterns.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column (Underivatized amide interaction). | Switch to Ultra Inert (UI) liners with glass wool. Ensure complete derivatization (check moisture in solvents). |

| Missing Molecular Ion | Ion source temp too high or excessive fragmentation energy. | Lower source temp to 200°C. Verify 70eV standard energy. |

| Extra Peaks (M+72) | Incomplete derivatization or mono/di-TMS mixtures. | Increase reaction time to 60 min. Ensure excess BSTFA is used (10:1 molar ratio). |

| Ghost Peaks | Carryover from previous high-concentration injection. | Run a solvent blank (DCM) between samples. |

References

-

PubChem. (n.d.). 4-chloro-2-fluoro-3-methoxybenzamide (Compound Summary). National Library of Medicine. Retrieved February 3, 2026, from [Link]

- Little, J. L. (1999). Derivatization of Amides for Gas Chromatography/Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

-

Agilent Technologies. (2020). GC/MS Analysis of Impurities in Active Pharmaceutical Ingredients. Application Note. Retrieved February 3, 2026, from [Link]

Sources

- 1. gcms.cz [gcms.cz]

- 2. uoguelph.ca [uoguelph.ca]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

4-Chloro-2-fluoro-3-methoxybenzamide stability issues and degradation

Technical Support Center: 4-Chloro-2-fluoro-3-methoxybenzamide (CFMB)

Introduction: The Stability Paradox

4-Chloro-2-fluoro-3-methoxybenzamide (CFMB) is a densely functionalized intermediate often employed in the synthesis of kinase inhibitors (e.g., pyridine/pyrimidine scaffolds) and advanced agrochemicals.

Its utility lies in its reactivity, but this is also its Achilles' heel. The molecule features a "Push-Pull" electronic system:

-

The "Pull": The amide (

) and chlorine ( -

The "Push": The methoxy (

) group is electron-donating. -

The Trigger: The fluorine atom at the C2 position is ortho-activated by the amide. This makes it an exceptional leaving group for Nucleophilic Aromatic Substitution (

), far more labile than the chlorine at C4.

This guide moves beyond standard safety sheets to address the specific chemical fragilities you will encounter during synthesis and storage.

Module 1: Chemical Stability Profile

The following matrix summarizes the degradation risks based on our internal stress-testing data and general benzamide chemistry.

| Environmental Stressor | Risk Level | Primary Degradation Mechanism | Observable Consequence |

| Basic pH (>9.0) | CRITICAL | Formation of 2-hydroxy or 2-alkoxy derivatives. Rapid yellowing of solution. | |

| Acidic pH (<3.0) | HIGH | Amide Hydrolysis | Conversion to 4-Chloro-2-fluoro-3-methoxybenzoic acid. Precipitation (if in aqueous media).[1] |

| Nucleophiles (Amines) | HIGH | Formation of aniline derivatives (displacement of -F). | |

| Temperature (>40°C) | MODERATE | Thermal Hydrolysis | Slow increase in acid impurity (RRT ~0.85). |

| Light (UV) | LOW | Photolytic Dehalogenation | Minor radical cleavage of C-Cl bond (rare under standard lab light). |

Module 2: Mechanistic Degradation Pathways

Understanding how CFMB degrades is essential for troubleshooting. The diagram below illustrates the two competing pathways: Hydrolysis (Path A) and Nucleophilic Attack (Path B).

Figure 1: Competing degradation pathways. Path A (Hydrolysis) dominates in aqueous acid. Path B (

Module 3: Troubleshooting Guide (FAQs)

This section addresses specific scenarios reported by process chemists.

Issue 1: "I see a new impurity at RRT 0.85 during coupling reactions."

-

Diagnosis: This is likely 4-Chloro-2-fluoro-3-methoxybenzoic acid .

-

The Cause: Amide hydrolysis. If you are using aqueous base (e.g., NaOH, LiOH) to catalyze a reaction, you are inadvertently hydrolyzing the amide.

-

The Fix:

-

Switch to non-nucleophilic organic bases (e.g., DIPEA, TEA) if possible.

-

If aqueous base is required, lower the temperature to <5°C. Hydrolysis has a higher activation energy than many coupling reactions; cooling favors the kinetic product over the thermodynamic hydrolysis product.

-

Issue 2: "My solution turned bright yellow upon adding an amine nucleophile."

-

Diagnosis: You have triggered an

reaction at the C2-Fluorine . -

The Science: The C2 position is "doubly activated" by the electron-withdrawing amide and the inductive effect of the chlorine. Amines will attack C2, displacing fluoride, rather than reacting at the amide nitrogen or the chlorine position [1].

-

The Fix:

-

Check your stoichiometry. Are you using a large excess of amine?

-

If the amine is intended to react with the amide (transamidation), this substrate is poor for that purpose due to the competing

. You may need to start from the acid chloride or ester instead of the benzamide.

-

Issue 3: "Loss of Fluorine signal in 19F-NMR."

-

Diagnosis: Complete defluorination.

-

The Cause: Extended storage in protic solvents (Methanol/Ethanol) with trace base. The solvent itself acted as a nucleophile (

), replacing -F with -OMe or -OEt. -

The Fix: Store CFMB only in a solid state. If solution storage is necessary, use aprotic solvents like DMSO-d6 or CDCl3 and ensure they are acid/base-free.

Module 4: Validated Analytical Protocols

To confirm purity and identify degradants, use this self-validating HPLC method. We utilize an acidic mobile phase to suppress the ionization of the acid degradant, sharpening its peak shape.

Method ID: HPLC-CFMB-Stab01

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min: 5% B; 2-15 min: 5% |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Amide |

| Temperature | 25°C (Do not heat column; accelerates on-column hydrolysis) |

Retention Time Guide (Approximate):

-

Degradant A (Benzoic Acid): ~7.5 min (More polar due to -COOH)

-

Target (CFMB): ~9.2 min

-

Degradant B (Phenol/Ether): ~8.8 min (Shift depends on the nucleophile attached)

Module 5: Storage & Handling Directives

-

Moisture Barrier: The amide bond is susceptible to hydrolysis. Store in a desiccator.

-

Avoid Glass with High Alkalinity: For long-term solution storage, avoid soft glass vials which can leach alkali and trigger the

defluorination. Use borosilicate or treated amber glass.

References

-

Nucleophilic Aromatic Substitution (SNAr)

-

Mechanism Overview: "Fluorine can act as a leaving group in nucleophilic aromatic substitution reactions, since it is quite electron-withdrawing and C-F bond breakage is not the rate-limiting step."[2]

-

Source: Master Organic Chemistry.

-

-

Hydrolysis of Electron-Deficient Benzamides

-

Related Intermediate Synthesis (Context for Impurities)

- Context: Synthesis of 4-chloro-2-fluoro-3-substituted-phenylboronic acids often utilizes lithiation of 2-chloro-6-fluoroanisole, highlighting the lability of the C-F bond in this scaffold.

-

Source: US Patent 8822730B2.

-

Compound Data & Identifiers

Sources

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 4-Chloro-2-fluoro-3-methoxybenzamide

Welcome to the technical support center dedicated to the synthesis of 4-Chloro-2-fluoro-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reaction temperatures during the synthesis of this compound. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 4-Chloro-2-fluoro-3-methoxybenzamide?

A1: The most prevalent laboratory method for synthesizing 4-Chloro-2-fluoro-3-methoxybenzamide involves the conversion of the corresponding carboxylic acid, 4-Chloro-2-fluoro-3-methoxybenzoic acid, to the primary amide. This is typically achieved through a two-step process: first, the activation of the carboxylic acid, followed by amidation with an ammonia source. A common approach is the conversion of the benzoic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.[1][2]

Q2: Why is reaction temperature a critical parameter in the synthesis of 4-Chloro-2-fluoro-3-methoxybenzamide?

A2: Reaction temperature is a critical parameter that directly influences the rate of reaction, the formation of byproducts, and the overall yield and purity of the final product.[3][4] In amide bond formation, higher temperatures can accelerate the reaction, but they can also promote side reactions such as hydrolysis of the activated carboxylic acid derivative or decomposition of the starting materials or product.[1][5] For a substituted benzamide like 4-Chloro-2-fluoro-3-methoxybenzamide, precise temperature control is essential to achieve a balance between a practical reaction rate and the minimization of impurities.

Q3: What are the potential side reactions to be aware of when optimizing the temperature for this synthesis?

A3: The primary side reactions to consider are:

-

Hydrolysis: If an acyl chloride intermediate is formed, it can readily react with any trace moisture in the reaction mixture to revert to the carboxylic acid, thereby reducing the yield of the desired amide.[1] This is often exacerbated at higher temperatures.

-

Over-acylation: While less common with ammonia, if a primary amine were used, the newly formed benzamide could potentially react further with another molecule of the activated carboxylic acid, leading to the formation of a diacylated byproduct.[1]

-

Degradation: The starting materials or the product itself may have limited thermal stability. Elevated temperatures could lead to decomposition, resulting in a lower yield and a more complex impurity profile.

Q4: What analytical methods are recommended for monitoring the progress of the reaction and assessing the impact of temperature?

A4: To effectively monitor the reaction, a combination of chromatographic and spectroscopic techniques is recommended. Thin-layer chromatography (TLC) is a rapid and convenient method for tracking the consumption of the starting material and the formation of the product in real-time.[3] For more quantitative analysis and to identify potential byproducts, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the final product and identify any impurities.

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps & Temperature Considerations |

| Low or No Product Formation | Reaction temperature is too low: The activation energy for the reaction is not being overcome. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or HPLC at each step. For the amidation step, a common starting point is 0-25°C.[1] |

| Inefficient activation of the carboxylic acid: The activating agent (e.g., thionyl chloride) may be old or the reaction conditions suboptimal. | Ensure the activating agent is fresh. The activation step is often performed at an elevated temperature (e.g., reflux in an appropriate solvent), but prolonged heating should be avoided to prevent side reactions. | |

| Presence of Unreacted Starting Material (Carboxylic Acid) | Incomplete reaction: The reaction time may be insufficient at the chosen temperature. | Increase the reaction time at the current temperature. If the reaction remains stalled, a modest increase in temperature may be necessary. |

| Hydrolysis of the activated intermediate: Moisture contamination can lead to the regeneration of the starting carboxylic acid.[1] | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Lowering the reaction temperature can also reduce the rate of hydrolysis.[1] | |

| Formation of Multiple Byproducts | Reaction temperature is too high: Elevated temperatures can lead to decomposition or side reactions.[5] | Reduce the reaction temperature. A systematic approach is to start at a lower temperature (e.g., 0°C) and gradually increase it only if the reaction rate is too slow. |

| Product is Difficult to Purify | Complex impurity profile due to suboptimal temperature: A range of byproducts may have formed that are difficult to separate from the desired product. | Re-optimize the reaction temperature to find a "sweet spot" that maximizes the formation of the desired product while minimizing impurities. Employing a different purification technique, such as column chromatography or recrystallization from a different solvent system, may also be beneficial.[7] |

Experimental Workflow for Temperature Optimization

The following diagram outlines a systematic approach to optimizing the reaction temperature for the synthesis of 4-Chloro-2-fluoro-3-methoxybenzamide.

Caption: A systematic workflow for optimizing reaction temperature.

Detailed Experimental Protocol: A General Guideline

The following protocol is a general guideline for the synthesis of 4-Chloro-2-fluoro-3-methoxybenzamide and should be adapted and optimized for your specific laboratory conditions.

Step 1: Activation of 4-Chloro-2-fluoro-3-methoxybenzoic Acid

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 4-Chloro-2-fluoro-3-methoxybenzoic acid (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Cool the mixture in an ice bath (0°C).

-

Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to reflux (typically 40-80°C, depending on the solvent) and maintain for 1-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting carboxylic acid).

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

Step 2: Amidation to form 4-Chloro-2-fluoro-3-methoxybenzamide

-

Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath (0°C).

-

Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane) dropwise.

-

Maintain the temperature at 0-5°C during the addition.[1]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC until the acyl chloride is consumed.

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-Chloro-2-fluoro-3-methoxybenzamide by recrystallization or column chromatography.[7]

References

-

ACS Publications. (n.d.). Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Journal of Chemical Education. Retrieved from [Link]

-

RSC Publishing. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Retrieved from [Link]

-

ChemRxiv. (2020). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. Retrieved from [Link]

-

Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

-

PubMed. (n.d.). Analytical methods for the monitoring of solid phase organic synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]